molecular formula C12H10ClNO2 B170163 Ethyl 7-chloroquinoline-3-carboxylate CAS No. 133455-49-9

Ethyl 7-chloroquinoline-3-carboxylate

Cat. No. B170163
M. Wt: 235.66 g/mol
InChI Key: WEDPSLVAMXVUCA-UHFFFAOYSA-N
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Description

Ethyl 7-chloroquinoline-3-carboxylate is a compound that falls under the category of quinoline-3-carboxylates . Quinoline heterocycles are widely found in medicinally important natural products . They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .


Synthesis Analysis

The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Molecular Structure Analysis

The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .


Chemical Reactions Analysis

The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate, also referred to as ethyl-2-chloroquinoline-3-carboxylates in the research, is used in the synthesis of potential antibacterial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
  • Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
  • Results or Outcomes : All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .

Application 2: Antimicrobial Agents

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate is used in the synthesis of potential antimicrobial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
  • Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
  • Results or Outcomes : Hexahydro-[3,4’-biquinoline]-3’-carboxylate 7 showed a compelling antimicrobial activity at 6.25 μg mL −1 with a 96% inhibition .

Safety And Hazards

While specific safety data for Ethyl 7-chloroquinoline-3-carboxylate was not found, safety data for a similar compound, Ethyl 4-chloroquinoline-3-carboxylate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling .

Future Directions

Quinoline heterocycles, including Ethyl 7-chloroquinoline-3-carboxylate, are very interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Several strategies for their synthesis have been developed, but the search continues to find a better and improved methodology . In recent decades, chemists have focused much attention on environmentally friendly reactions .

properties

IUPAC Name

ethyl 7-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDPSLVAMXVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573666
Record name Ethyl 7-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloroquinoline-3-carboxylate

CAS RN

133455-49-9
Record name Ethyl 7-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-aminobenzaldehyde (15 g, 96 mmol, 1 equiv) and 3-hydroxy-acrylic acid ethyl ester, sodium salt (6.65 g, 48 mmol, 0.5 equiv) in glacial acetic acid (175 mL), was heated at reflux for 3 hours. Additional 3-hydroxy-acrylic acid ethyl ester, sodium salt (6.65 grams, 48 mmol, 0.5 equivalents) was added and the reaction was heated at reflux for another 2.5 hours. Additional 3-hydroxy-acrylic acid ethyl ester, sodium salt (4 g, 28.8 mmol, 0.3 equiv) was added and the reaction was heated at reflux for an additional 12 hours. Additional 3-hydroxy-acrylic acid ethyl ester, sodium salt (4 g, 28.8 mmol, 0.3 equiv) was added and the reaction was heated at reflux for 4 hours. The reaction mixture was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate (200 mL) and washed with saturated sodium bicarbonate solution (200 mL). The organic layer was then washed with brine (200 mL), dried over sodium sulfate, and treated with activated charcoal (Darco G-60®) (20 g). The mixture was filtered through diatomaceous earth. Silica gel (15 g) (EM Science, Gibbstown, N.J., 230-400 mesh, 0.04-0.06 mm particle size) was added to the solution and stirred for 3 hours. The slurry was filtered, rinsed with toluene (100 ml) and then 10% ethyl acetate in toluene (200 mL). The combined organic layers were concentrated and the resulting solid was stirred in isopropanol overnight to yield 7-chloro-quinoline-3-carboxylic acid ethyl ester (3 g, 13% yield) as a pale yellow powder.
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